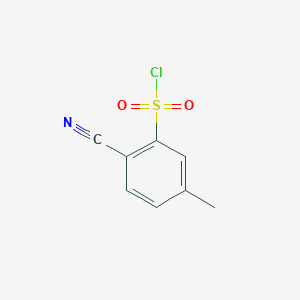

2-Cyano-5-methylbenzenesulfonyl chloride

Overview

Description

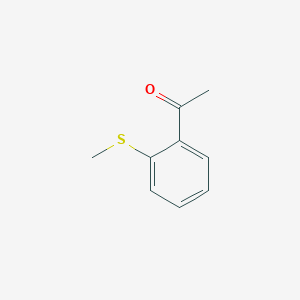

2-Cyano-5-methylbenzenesulfonyl chloride: is an organic compound with the molecular formula C8H6ClNO2S . It is a derivative of benzenesulfonyl chloride, characterized by the presence of a cyano group and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-methylbenzenesulfonyl chloride typically involves the chlorosulfonation of 2-Cyano-5-methylbenzenesulfonic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Preparation of 2-Cyano-5-methylbenzenesulfonic acid: This intermediate is synthesized by the nitration of 2-Methylbenzenesulfonic acid, followed by reduction to obtain the corresponding amine, which is then converted to the cyano derivative.

Chlorosulfonation: The 2-Cyano-5-methylbenzenesulfonic acid is treated with chlorosulfonic acid under controlled conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic conditions to facilitate the substitution of the sulfonyl chloride group.

Reduction: Lithium aluminum hydride or other reducing agents are used under anhydrous conditions to reduce the cyano group.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the methyl group.

Major Products:

Substitution Reactions: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.

Reduction Reactions: The major product is 2-Amino-5-methylbenzenesulfonyl chloride.

Oxidation Reactions: The major product is 2-Cyano-5-carboxybenzenesulfonyl chloride.

Scientific Research Applications

2-Cyano-5-methylbenzenesulfonyl chloride has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives, which are important intermediates in pharmaceutical and agrochemical industries.

Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Cyano-5-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The cyano group can also participate in reactions, such as reduction to form amines, which can further react to form other functionalized compounds.

Comparison with Similar Compounds

- 2-Cyano-4-methylbenzenesulfonyl chloride

- 2-Cyano-6-methylbenzenesulfonyl chloride

- 2-Cyano-5-chlorobenzenesulfonyl chloride

Comparison:

- 2-Cyano-5-methylbenzenesulfonyl chloride is unique due to the specific positioning of the cyano and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo.

- 2-Cyano-4-methylbenzenesulfonyl chloride and 2-Cyano-6-methylbenzenesulfonyl chloride have different positional isomers, leading to variations in their chemical properties and reactivity.

- 2-Cyano-5-chlorobenzenesulfonyl chloride has a chlorine atom instead of a methyl group, which significantly alters its reactivity and the types of reactions it can participate in.

Properties

IUPAC Name |

2-cyano-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-6-2-3-7(5-10)8(4-6)13(9,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQDREVAYVNITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381569 | |

| Record name | 2-cyano-5-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197960-31-9 | |

| Record name | 2-cyano-5-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B169812.png)

![(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid](/img/structure/B169816.png)

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B169822.png)

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)

![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)